4,6-Decadiyn-1,10-diol

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

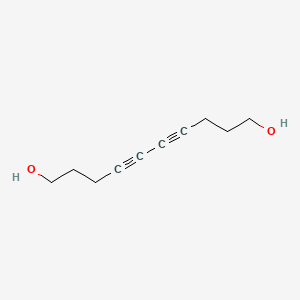

Structure

3D Structure

Properties

IUPAC Name |

deca-4,6-diyne-1,10-diol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H14O2/c11-9-7-5-3-1-2-4-6-8-10-12/h11-12H,5-10H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BLPYWBZRUNDXJH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(CC#CC#CCCCO)CO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H14O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40374131 | |

| Record name | 4,6-Decadiyn-1,10-diol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40374131 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

166.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

70283-74-8 | |

| Record name | 4,6-Decadiyn-1,10-diol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40374131 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 70283-74-8 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

Whitepaper: Synthesis and Characterization of 4,6-Decadiyn-1,10-diol

An In-depth Technical Guide for Drug Development Professionals, Researchers, and Scientists

Introduction: The Significance of 4,6-Decadiyn-1,10-diol

This compound is a symmetrical diacetylene monomer distinguished by terminal hydroxyl groups. Its molecular structure is foundational for producing polydiacetylenes (PDAs), a class of conjugated polymers with remarkable chromic properties.[1] Upon exposure to stimuli such as UV radiation, heat, or mechanical stress, these monomers undergo a topochemical polymerization in the solid state, creating a highly conjugated polymer backbone of alternating ene-yne bonds. This transformation is visually dramatic, often resulting in a color change from colorless or white to a deep blue or red.[1] This stimuli-responsive behavior makes PDAs exceptionally valuable for creating "smart" materials, with applications ranging from biosensors and chemical detectors to time-temperature indicators for pharmaceuticals and food packaging.[1]

The terminal hydroxyl groups of this compound are critical, as they facilitate the self-assembly of monomers into the highly ordered arrays necessary for efficient solid-state polymerization through hydrogen bonding. Mastering the synthesis and verifying the purity of this monomer is, therefore, the critical first step in harnessing the potential of these advanced materials. This guide offers a field-proven, in-depth protocol for its preparation and characterization.

Synthesis via Oxidative Homocoupling

The most efficient and widely adopted method for synthesizing symmetrical 1,3-diynes like this compound is the oxidative homocoupling of a terminal alkyne.[2] The Glaser coupling, first reported in 1869, and its subsequent modifications, notably the Hay coupling, are the cornerstone reactions for this transformation.[3][4] These reactions proceed via a copper-catalyzed mechanism where a terminal alkyne is deprotonated to form a copper(I) acetylide, which then undergoes oxidation and dimerization to yield the 1,3-diyne product.[3]

The Hay coupling modification, which utilizes a soluble copper(I)-TMEDA (N,N,N',N'-tetramethylethylenediamine) complex, is often preferred due to its versatility and applicability across a wider range of solvents.[4][5] For the synthesis of this compound, the starting material is 3-butyn-1-ol.

Caption: Overall workflow for the synthesis and characterization of this compound.

Experimental Protocol: Hay Coupling of 3-Butyn-1-ol

This protocol is designed for a laboratory scale synthesis. All operations should be conducted in a well-ventilated fume hood.

Materials:

-

3-Butyn-1-ol

-

Copper(I) chloride (CuCl)

-

N,N,N',N'-tetramethylethylenediamine (TMEDA)

-

Acetone (anhydrous)

-

Saturated aqueous ammonium chloride (NH₄Cl)

-

Ethyl acetate

-

Brine (saturated aqueous NaCl)

-

Anhydrous magnesium sulfate (MgSO₄)

-

Silica gel for column chromatography

-

Oxygen (balloon or piped)

Procedure:

-

Catalyst Preparation: In a 250 mL round-bottom flask equipped with a magnetic stir bar, dissolve copper(I) chloride (e.g., 0.2 equivalents) and TMEDA (e.g., 0.2 equivalents) in 50 mL of anhydrous acetone. Stir the mixture under an air or oxygen atmosphere until a clear, green-blue solution is formed. This indicates the formation of the active Cu(I)-TMEDA complex.

-

Reaction Initiation: To the catalyst solution, add 3-butyn-1-ol (1.0 equivalent) dropwise over 10-15 minutes. The reaction is exothermic; maintain a gentle stirring rate.

-

Reaction Progress: After the addition is complete, affix an oxygen-filled balloon to the flask (or maintain a gentle stream of O₂) and allow the reaction to stir vigorously at room temperature. The reaction progress can be monitored by Thin Layer Chromatography (TLC), observing the consumption of the starting material. The reaction is typically complete within 4-6 hours.

-

Workup - Catalyst Removal: Upon completion, pour the reaction mixture into 100 mL of a saturated aqueous solution of ammonium chloride. This step is crucial for quenching the reaction and removing the copper catalyst by forming a soluble copper-ammonia complex. Stir for 15 minutes. The solution should turn a deep blue.

-

Extraction: Transfer the mixture to a separatory funnel and extract the aqueous layer with ethyl acetate (3 x 50 mL). The organic layers contain the desired product. Combine the organic extracts.

-

Washing and Drying: Wash the combined organic layers with brine (1 x 50 mL) to remove residual water. Dry the organic phase over anhydrous magnesium sulfate, filter, and concentrate the solvent using a rotary evaporator to yield the crude product.

-

Purification: Purify the crude solid by flash column chromatography on silica gel. An eluent system of ethyl acetate in hexanes (e.g., starting with 20% and gradually increasing to 50%) is typically effective. Combine the fractions containing the pure product (as determined by TLC) and remove the solvent under reduced pressure.

-

Final Product: The purified this compound should be obtained as a white crystalline solid. Determine the yield and proceed to characterization. Store the product refrigerated to prevent degradation.[6]

Structural Characterization

Rigorous characterization is essential to confirm the identity and purity of the synthesized this compound. The following techniques provide a self-validating system for structural elucidation.

Caption: Molecular structure of this compound (deca-4,6-diyne-1,10-diol).[7]

Spectroscopic Data Summary

| Property | Value | Source |

| Molecular Formula | C₁₀H₁₄O₂ | [7] |

| Molecular Weight | 166.22 g/mol | [7] |

| Appearance | White Crystalline Solid | --- |

| CAS Number | 70283-74-8 | [7] |

| Technique | Expected Observation | Interpretation |

| ¹H NMR | δ ~3.7 (t), ~2.4 (t), ~1.8 (p) ppm | Protons on carbons adjacent to OH, C≡C, and central CH₂ respectively. |

| ¹³C NMR | δ ~80, ~65, ~30, ~15 ppm | Signals for sp carbons (C≡C) and the three distinct sp³ carbons. |

| IR Spectroscopy | 3200-3500 cm⁻¹ (broad), 2850-2950 cm⁻¹, 1050 cm⁻¹ | O-H stretch, C-H (sp³) stretch, C-O stretch.[8][9] |

| Mass Spec (EI) | M⁺ at m/z = 166; fragments at M-18 (loss of H₂O) | Molecular ion peak and characteristic fragmentation patterns. |

Detailed Spectroscopic Analysis

-

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

¹H NMR: The proton NMR spectrum provides a clear map of the proton environment. The methylene protons adjacent to the hydroxyl group (-CH₂OH) are deshielded and expected to appear as a triplet around 3.7 ppm. The propargylic protons (-CH₂-C≡C) will also be a triplet, typically around 2.4 ppm. The central methylene protons (-CH₂-CH₂-) will appear as a pentet (or multiplet) around 1.8 ppm. The hydroxyl proton signal is often a broad singlet and its position can vary depending on concentration and solvent.

-

¹³C NMR: The carbon spectrum confirms the carbon backbone. The two sp-hybridized carbons of the diyne will appear around 65-80 ppm. The carbon bearing the hydroxyl group (-CH₂OH) will be found downfield around 60-65 ppm, while the other two methylene carbons will appear further upfield (~15-30 ppm).[9]

-

-

Infrared (IR) Spectroscopy:

-

The most prominent feature in the IR spectrum of an alcohol is the strong, broad absorption band for the O-H stretch, which appears in the 3200-3500 cm⁻¹ region.[8][9] Its broadness is a direct result of intermolecular hydrogen bonding.

-

The C-H stretching vibrations from the methylene groups are observed just below 3000 cm⁻¹.

-

A strong C-O stretching band will be present in the fingerprint region, typically around 1050 cm⁻¹.[10]

-

Notably, for a symmetrical internal alkyne like the one in this compound, the C≡C stretching vibration (typically ~2100-2260 cm⁻¹) is expected to be very weak or completely absent in the IR spectrum due to the lack of a change in dipole moment during the vibration.

-

-

Mass Spectrometry (MS):

-

Mass spectrometry is used to confirm the molecular weight of the compound. The molecular ion peak (M⁺) should be observed at an m/z ratio corresponding to the molecular weight of 166.

-

Common fragmentation patterns for alcohols include the loss of a water molecule (M-18) and alpha-cleavage (breaking the C-C bond adjacent to the oxygen atom).

-

Conclusion and Future Outlook

This guide has detailed a reliable and reproducible workflow for the synthesis and characterization of high-purity this compound. By employing the Hay modification of the Glaser coupling, this valuable monomer can be prepared efficiently from commercially available starting materials. The described purification and characterization protocols provide a robust system for ensuring the quality required for subsequent applications. The successful synthesis of this diol is the gateway to developing novel polydiacetylene-based sensors, smart coatings, and other advanced materials that are central to innovation in drug delivery, diagnostics, and materials science.

References

-

Recent advances and applications of Glaser coupling employing greener protocols. (2014). RSC Advances. [Link]

-

Glaser Coupling, Hay Coupling. Organic Chemistry Portal. [Link]

-

Glaser coupling. Wikipedia. [Link]

-

This compound | C10H14O2. PubChem. [Link]

-

Infrared Spectra of Some Common Functional Groups. (2024). Chemistry LibreTexts. [Link]

-

Spectroscopy of Alcohols and Phenols. (2022). Chemistry LibreTexts. [Link]

-

IR: alcohols. UCLA Chemistry. [Link]

Sources

- 1. This compound | 70283-74-8 | Benchchem [benchchem.com]

- 2. pubs.rsc.org [pubs.rsc.org]

- 3. alfa-chemistry.com [alfa-chemistry.com]

- 4. Glaser coupling - Wikipedia [en.wikipedia.org]

- 5. Glaser Coupling, Hay Coupling [organic-chemistry.org]

- 6. This compound, 97% | GFS Chemicals [gfschemicals.com]

- 7. This compound | C10H14O2 | CID 2758019 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. chem.libretexts.org [chem.libretexts.org]

- 9. chem.libretexts.org [chem.libretexts.org]

- 10. orgchemboulder.com [orgchemboulder.com]

An In-Depth Technical Guide to the Spectroscopic Characterization of 4,6-Decadiyn-1,10-diol

For Researchers, Scientists, and Drug Development Professionals

Abstract

Introduction: The Significance of 4,6-Decadiyn-1,10-diol

This compound, with the chemical formula C₁₀H₁₄O₂ and a molecular weight of 166.22 g/mol , is a linear, symmetric diol containing a conjugated diyne functionality.[1] This structural motif is of significant interest in materials science for the development of novel polymers and in medicinal chemistry as a potential building block for more complex bioactive molecules. The rigid diyne core imparts unique conformational constraints, while the terminal hydroxyl groups offer sites for further chemical modification. Accurate spectroscopic characterization is paramount for confirming the identity and purity of this compound in any research or development endeavor.

Key Physicochemical Properties:

| Property | Value | Source |

| IUPAC Name | deca-4,6-diyne-1,10-diol | PubChem[1] |

| CAS Number | 70283-74-8 | PubChem[1] |

| Molecular Formula | C₁₀H₁₄O₂ | PubChem[1] |

| Molecular Weight | 166.22 g/mol | PubChem[1] |

| Melting Point | 45.5 °C | ChemicalBook[2] |

| Boiling Point (Predicted) | 45-47 °C | ChemicalBook[2] |

| Density (Predicted) | 1.070±0.06 g/cm³ | ChemicalBook[2] |

| Appearance | Off-white to dark blue solid | GFS Chemicals |

Synthesis of this compound

The primary route to synthesizing this compound is through the oxidative homocoupling of a terminal alkyne, specifically 4-pentyn-1-ol. Several established methods, including the Glaser, Eglinton, and Hay couplings, are suitable for this transformation.[3][4][5][6] These reactions utilize a copper catalyst to facilitate the formation of a new carbon-carbon bond between the terminal alkyne carbons of two precursor molecules.

Caption: Synthesis of this compound via oxidative coupling.

Experimental Protocol: Hay Coupling

The Hay coupling is a convenient modification of the Glaser coupling that utilizes a catalytic amount of a copper(I) salt complexed with a tertiary amine, such as N,N,N',N'-tetramethylethylenediamine (TMEDA), and oxygen from the air as the oxidant.[3][5]

Materials:

-

4-Pentyn-1-ol (97%, Sigma-Aldrich)

-

Copper(I) chloride (CuCl)

-

N,N,N',N'-tetramethylethylenediamine (TMEDA)

-

Acetone (ACS grade)

-

Diethyl ether

-

Saturated aqueous ammonium chloride solution

-

Anhydrous magnesium sulfate

Procedure:

-

In a round-bottom flask equipped with a magnetic stir bar and an air inlet, dissolve 4-pentyn-1-ol in acetone.

-

Add a catalytic amount of CuCl and TMEDA to the solution.

-

Stir the reaction mixture vigorously at room temperature while bubbling air through the solution.

-

Monitor the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, quench the reaction by adding a saturated aqueous solution of ammonium chloride.

-

Extract the aqueous layer with diethyl ether.

-

Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate.

-

Remove the solvent under reduced pressure to yield the crude product.

-

Purify the crude product by column chromatography on silica gel or by recrystallization.

Spectroscopic Data and Analysis

The following sections detail the expected spectroscopic data for this compound based on the analysis of its chemical structure and comparison with related compounds.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the carbon-hydrogen framework of a molecule.

¹H NMR Spectroscopy

The proton NMR spectrum of the symmetric this compound is expected to be relatively simple due to the molecule's symmetry.

Predicted ¹H NMR Data:

| Chemical Shift (ppm) | Multiplicity | Integration | Assignment |

| ~3.7 | Triplet | 4H | HO-CH₂ - |

| ~2.4 | Triplet | 4H | -CH₂ -C≡ |

| ~1.8 | Quintet | 4H | -CH₂-CH₂ -CH₂- |

| Variable | Broad Singlet | 2H | HO - |

Causality Behind Predictions:

-

The methylene protons adjacent to the hydroxyl group (HO-CH₂ -) are expected to be the most deshielded aliphatic protons due to the electron-withdrawing effect of the oxygen atom, thus appearing at the highest chemical shift.

-

The methylene protons adjacent to the alkyne ( -CH₂ -C≡) will be deshielded by the triple bond and are expected to appear at a lower field than typical alkane protons.

-

The central methylene protons (-CH₂-CH₂ -CH₂-) will be the most shielded and will appear at the lowest chemical shift.

-

The chemical shift of the hydroxyl protons is highly dependent on concentration, temperature, and solvent, and they will likely appear as a broad singlet.

Experimental Protocol for ¹H NMR:

-

Dissolve approximately 5-10 mg of purified this compound in 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in an NMR tube.

-

Acquire the spectrum on a 300 MHz or higher field NMR spectrometer.

-

Process the data, including Fourier transformation, phase correction, and baseline correction.

-

Integrate the signals and determine the chemical shifts relative to the residual solvent peak or an internal standard (e.g., TMS).

¹³C NMR Spectroscopy

The carbon NMR spectrum will also reflect the symmetry of the molecule.

Predicted ¹³C NMR Data:

| Chemical Shift (ppm) | Assignment |

| ~80 | -C≡C -C ≡C- |

| ~65 | C ≡C- |

| ~61 | HO-C H₂- |

| ~31 | -C H₂-CH₂-CH₂- |

| ~19 | -CH₂-C H₂-C≡ |

Causality Behind Predictions:

-

The sp-hybridized carbons of the diyne will appear in the characteristic alkyne region of the spectrum. The two internal alkyne carbons will have a slightly different chemical shift from the two outer alkyne carbons.

-

The carbon atom bonded to the hydroxyl group (HO-C H₂) will be deshielded and appear at a relatively high chemical shift for an sp³ carbon.

-

The remaining methylene carbons will appear in the typical aliphatic region of the spectrum.

Experimental Protocol for ¹³C NMR:

-

Prepare a more concentrated sample (20-50 mg in 0.6-0.7 mL of deuterated solvent) than for ¹H NMR.

-

Acquire the spectrum on a spectrometer with a carbon observe probe, typically at a frequency of 75 MHz or higher.

-

A proton-decoupled spectrum is usually acquired to simplify the spectrum to single lines for each unique carbon.

-

Longer acquisition times may be necessary due to the lower natural abundance of ¹³C and longer relaxation times.

Caption: General workflow for NMR spectroscopic analysis.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule.

Predicted IR Absorptions:

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| 3400-3200 | Strong, Broad | O-H stretch (alcohol) |

| 2950-2850 | Medium | C-H stretch (aliphatic) |

| ~2260 | Weak to Medium | C≡C stretch (disubstituted alkyne) |

| ~1050 | Medium to Strong | C-O stretch (primary alcohol) |

Causality Behind Predictions:

-

The broad, strong absorption in the 3400-3200 cm⁻¹ region is characteristic of the O-H stretching vibration of an alcohol, broadened by hydrogen bonding.

-

The absorptions in the 2950-2850 cm⁻¹ range are due to the C-H stretching of the methylene groups.

-

The C≡C stretching vibration for a disubstituted, conjugated diyne is expected to be weak or of medium intensity and appear around 2260 cm⁻¹. The symmetry of the molecule can sometimes lead to a very weak or absent signal for this vibration.

-

A strong band around 1050 cm⁻¹ is characteristic of the C-O stretching of a primary alcohol.

Experimental Protocol for IR Spectroscopy:

-

For a solid sample, the Attenuated Total Reflectance (ATR) technique is convenient. Place a small amount of the purified solid directly on the ATR crystal.

-

Alternatively, prepare a KBr pellet by grinding a small amount of the sample with dry KBr and pressing it into a transparent disk.

-

Acquire the spectrum using an FTIR spectrometer, typically over the range of 4000-400 cm⁻¹.

-

Identify the characteristic absorption bands and correlate them to the functional groups in the molecule.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule.

Predicted Mass Spectrometry Data (Electron Ionization - EI):

| m/z | Interpretation |

| 166 | Molecular Ion (M⁺) |

| 148 | [M - H₂O]⁺ |

| 137 | [M - CH₂OH]⁺ |

Predicted Mass Spectrometry Data (Electrospray Ionization - ESI):

| Adduct | m/z |

| [M+H]⁺ | 167.10666 |

| [M+Na]⁺ | 189.08860 |

| [M-H]⁻ | 165.09210 |

Data from PubChemLite

Causality Behind Predictions:

-

In EI-MS, the molecular ion peak at m/z 166 is expected, although it may be weak.

-

Common fragmentation pathways for alcohols include the loss of a water molecule (m/z 148) and alpha-cleavage, leading to the loss of a CH₂OH radical (m/z 137).

-

ESI is a softer ionization technique, and the primary ions observed will likely be the protonated molecule [M+H]⁺ or adducts with sodium [M+Na]⁺ in positive ion mode, and the deprotonated molecule [M-H]⁻ in negative ion mode.

Experimental Protocol for Mass Spectrometry:

-

For EI-MS, introduce a dilute solution of the sample in a volatile solvent (e.g., methanol, dichloromethane) into the mass spectrometer, often via a direct insertion probe or a GC inlet.

-

For ESI-MS, prepare a dilute solution of the sample in a suitable solvent (e.g., methanol, acetonitrile) and introduce it into the ESI source via direct infusion or coupled to an HPLC system.

-

Acquire the mass spectrum over an appropriate m/z range.

-

Analyze the molecular ion and fragmentation pattern to confirm the molecular weight and gain structural information.

Conclusion

This technical guide provides a detailed framework for the spectroscopic characterization of this compound. By understanding the principles behind the expected NMR, IR, and MS data, and by following the outlined experimental protocols, researchers can confidently identify and verify the structure and purity of this important diacetylenic diol. The synthesis via oxidative coupling of 4-pentyn-1-ol is a reliable method for obtaining this compound for further investigation in various scientific fields.

References

-

Glaser Coupling. (n.d.). In Wikipedia. Retrieved January 21, 2026, from [Link]

-

Glaser Coupling, Hay Coupling. (n.d.). Organic Chemistry Portal. Retrieved January 21, 2026, from [Link]

-

National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 2758019, this compound. Retrieved January 21, 2026, from [Link].

Sources

- 1. This compound | C10H14O2 | CID 2758019 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. This compound | 70283-74-8 [chemicalbook.com]

- 3. Glaser coupling - Wikipedia [en.wikipedia.org]

- 4. alfa-chemistry.com [alfa-chemistry.com]

- 5. Glaser Coupling, Hay Coupling [organic-chemistry.org]

- 6. alfa-chemistry.com [alfa-chemistry.com]

Physical and chemical properties of 4,6-Decadiyn-1,10-diol

An In-Depth Technical Guide to the Physical and Chemical Properties of 4,6-Decadiyn-1,10-diol for Research and Development

Executive Summary

This compound is a linear, bifunctional molecule characterized by a conjugated diacetylene (diyne) core and terminal primary hydroxyl groups. This unique structure imparts a fascinating combination of reactivity, making it a valuable building block in materials science and a molecule of interest in medicinal chemistry. The rigid diyne rod allows for the formation of highly ordered crystalline structures, which can undergo topochemical polymerization upon exposure to UV light or gamma radiation, yielding intensely colored polydiacetylene polymers. Concurrently, the terminal hydroxyl groups offer versatile handles for chemical modification and incorporation into larger macromolecular architectures such as polyesters and polyurethanes. This guide provides a comprehensive overview of the molecule's properties, synthesis, characterization, and reactivity, with a focus on its potential applications for researchers, scientists, and drug development professionals.

Molecular Identification and Structure

This compound is a symmetrical C10 diol with a conjugated diyne functionality at the 4th and 6th positions. Its linear nature and the presence of hydrogen bond donors and acceptors dictate its solid-state packing and subsequent reactivity.

Chemical Structure:

HO-(CH₂)₃-C≡C-C≡C-(CH₂)₃-OH

Table 1: Chemical Identifiers and Basic Properties

| Identifier | Value | Reference |

|---|---|---|

| IUPAC Name | deca-4,6-diyne-1,10-diol | [1] |

| CAS Number | 70283-74-8 | [1][2] |

| Molecular Formula | C₁₀H₁₄O₂ | [1][2][3] |

| Molecular Weight | 166.22 g/mol | [1][2] |

| SMILES | OCCCC#CC#CCCCO | [2] |

| InChIKey | BLPYWBZRUNDXJH-UHFFFAOYSA-N |[1] |

Physicochemical Properties

The physical properties of this compound are governed by its long aliphatic chains, the rigid central diyne unit, and the polar terminal alcohol groups.

Table 2: Summary of Physicochemical Data

| Property | Value | Reference |

|---|---|---|

| Melting Point | 45-47 °C | [4] |

| Density (Predicted) | 1.070 ± 0.06 g/cm³ | [4] |

| pKa (Predicted) | 14.46 ± 0.10 | [4] |

| Appearance | White crystalline solid or powder |[5] |

Solubility and Stability:

-

Stability : The compound is stable under standard ambient conditions.[7] For long-term storage, it is recommended to keep it in a tightly sealed container, in a dry environment, and under refrigeration (2-8°C).[2] It is incompatible with strong oxidizing agents, acid chlorides, and acid anhydrides.[5]

Synthesis and Purification

The synthesis of symmetrical diacetylenic diols like this compound is most effectively achieved through the oxidative homocoupling of a terminal alkyne-alcohol precursor. The Glaser-Hay coupling, which utilizes a copper(I) catalyst and an oxidant like oxygen or air, is the standard and field-proven methodology for this transformation. The choice of this method is based on its high efficiency and selectivity for forming the conjugated diyne system from terminal alkynes.

Sources

- 1. This compound | C10H14O2 | CID 2758019 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. 70283-74-8|this compound|BLD Pharm [bldpharm.com]

- 3. This compound, 97% | GFS Chemicals [gfschemicals.com]

- 4. This compound | 70283-74-8 [chemicalbook.com]

- 5. chembk.com [chembk.com]

- 6. 1,10-Decanediol - Wikipedia [en.wikipedia.org]

- 7. sigmaaldrich.com [sigmaaldrich.com]

Crystal structure of 4,6-Decadiyn-1,10-diol

An In-Depth Technical Guide to the Crystal Structure of 4,6-Decadiyn-1,10-diol: Synthesis, Crystallization, and Structural Analysis for Materials Science Applications

Abstract

This technical guide provides a comprehensive framework for the synthesis, crystallization, and detailed structural analysis of this compound. While a published crystal structure for this specific diol is not currently available in open literature, this document serves as a predictive and methodological guide for researchers and drug development professionals. As a Senior Application Scientist, the focus is on the causality behind experimental choices, establishing self-validating protocols, and anticipating the key structural features that govern its material properties. This compound is a molecule of significant interest due to its bifunctional nature, possessing a rigid diacetylene core suitable for solid-state polymerization and terminal hydroxyl groups capable of directing supramolecular assembly through hydrogen bonding.[1] This guide details the synthetic pathway via oxidative coupling, outlines robust crystallization strategies, and provides a step-by-step workflow for single-crystal X-ray diffraction (SC-XRD) analysis. Furthermore, it delves into the anticipated structural motifs, particularly the hydrogen-bond synthons and crystal packing parameters, which are critical for predicting and understanding its potential for topochemical polymerization into polydiacetylenes (PDAs)—a class of advanced polymers with exceptional optical and mechanical properties.[1][2]

Introduction: The Significance of Diacetylene Diols in Crystal Engineering

Diacetylenes are a unique class of monomers renowned for their ability to undergo topochemical polymerization in the solid state.[1] This process, often initiated by UV or gamma irradiation, transforms a crystalline monomer assembly into a highly conjugated polymer with an "ene-yne" backbone, without disrupting the crystal lattice.[1][2] The resulting polydiacetylenes (PDAs) exhibit remarkable chromic properties, changing color in response to external stimuli such as heat, pH, or mechanical stress, making them invaluable for sensor and smart material applications.[1]

The success of topochemical polymerization is entirely dependent on the precise arrangement of monomer units within the crystal lattice.[1] This is where the principles of crystal engineering become paramount. For this compound, the terminal hydroxyl (-OH) groups are the primary tools for the crystal engineer. These groups are strong hydrogen bond donors and acceptors, capable of forming robust and directional intermolecular interactions.[3] By guiding the self-assembly of monomers into specific, predictable patterns known as synthons, these hydrogen bonds dictate the packing geometry required for polymerization.[4] Understanding and controlling this supramolecular architecture is the key to unlocking the material potential of this compound.

Table 1: Physicochemical Properties of this compound

| Property | Value | Source |

|---|---|---|

| Molecular Formula | C₁₀H₁₄O₂ | PubChem[3] |

| Molecular Weight | 166.22 g/mol | PubChem[3] |

| IUPAC Name | deca-4,6-diyne-1,10-diol | PubChem[3] |

| CAS Number | 70283-74-8 | PubChem[3] |

| Hydrogen Bond Donors | 2 | PubChem[3] |

| Hydrogen Bond Acceptors | 2 | PubChem[3] |

Experimental Workflows: From Synthesis to Single Crystal

The journey to elucidating a crystal structure begins with the synthesis of high-purity material and the subsequent growth of diffraction-quality single crystals. The following protocols are designed to be self-validating, with clear rationales for each step.

Synthesis of this compound via Oxidative Coupling

The most common and efficient method for synthesizing symmetrical diacetylenes is the oxidative coupling of terminal alkynes, often employing the Hay catalyst system (a copper(I) salt with an amine base).[5] For this compound, the precursor is 3-butyn-1-ol.

Protocol:

-

Catalyst Preparation: In a 250 mL round-bottom flask equipped with a magnetic stirrer and an oxygen inlet, dissolve N,N,N',N'-tetramethylethylenediamine (TMEDA) in acetone. Add copper(I) chloride (CuCl) and stir the mixture under a gentle stream of oxygen until a homogenous, green-blue solution is formed. The TMEDA acts as a ligand to solubilize the copper catalyst and facilitate the oxidative process.

-

Monomer Addition: Slowly add a solution of 3-butyn-1-ol in acetone to the catalyst mixture dropwise over 30 minutes. The reaction is exothermic; maintaining a controlled addition rate prevents side reactions.

-

Reaction: Continue bubbling oxygen through the solution while stirring vigorously at room temperature. The reaction progress can be monitored by Thin Layer Chromatography (TLC) until the starting alkyne is consumed (typically 2-4 hours). The solution will darken as the reaction proceeds.

-

Workup and Purification:

-

Quench the reaction by adding a dilute solution of hydrochloric acid. This protonates the amine and precipitates the copper salts.

-

Extract the aqueous phase multiple times with diethyl ether.

-

Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

-

Remove the solvent under reduced pressure to yield the crude product.

-

-

Final Purification: Purify the crude solid by column chromatography on silica gel (using a hexane/ethyl acetate gradient) to obtain pure this compound as an off-white solid.[6] Verify purity using ¹H NMR, ¹³C NMR, and mass spectrometry.

Crystallization Strategies

Growing a single crystal suitable for X-ray diffraction is often the rate-limiting step.[7] The goal is to achieve a state of limited supersaturation slowly, allowing molecules to order themselves into a crystalline lattice.[7] Given the hydrogen bonding capabilities of the diol, polar and moderately polar solvents are good starting points.

Recommended Protocols:

-

Slow Evaporation: Dissolve the purified compound in a suitable solvent (e.g., ethyl acetate, acetone, or a mixture like dichloromethane/methanol) to near saturation in a vial. Cover the vial with a perforated cap or parafilm and leave it undisturbed in a vibration-free environment. The slow evaporation of the solvent will gradually increase the concentration, inducing crystallization.

-

Vapor Diffusion (Hanging Drop or Sitting Drop): Place a concentrated drop of the compound solution on a siliconized glass slide. Invert the slide over a well containing a "non-solvent" (a solvent in which the compound is poorly soluble but which is miscible with the solvent of the drop, e.g., hexane as the non-solvent for an ethyl acetate solution). Seal the well. The vapor of the non-solvent will slowly diffuse into the drop, reducing the compound's solubility and promoting crystal growth.

-

Temperature Gradient: Create a saturated solution at an elevated temperature and allow it to cool slowly. A programmable heating block or a simple Dewar flask can be used to control the cooling rate, which is critical for forming large, well-ordered crystals.

Single-Crystal X-ray Diffraction (SC-XRD) and Structure Determination

SC-XRD is the definitive technique for determining the three-dimensional arrangement of atoms in a crystal.[7] The process involves irradiating a single crystal with X-rays and analyzing the resulting diffraction pattern.

Step-by-Step Methodology:

-

Crystal Mounting: A suitable single crystal (typically 0.1-0.3 mm in size) is selected under a microscope and mounted on a goniometer head.

-

Data Collection: The crystal is placed in a diffractometer, cooled under a stream of nitrogen gas (typically to 100 K to reduce thermal motion), and irradiated with a monochromatic X-ray beam. The crystal is rotated, and thousands of diffraction intensities are collected on a detector.

-

Data Reduction: The raw diffraction data are processed to determine the unit cell dimensions, space group, and a list of reflection intensities (hkl).

-

Structure Solution and Refinement: The "phase problem" is solved using computational methods (like direct methods or Patterson functions) to generate an initial electron density map. An atomic model is built into this map and refined using a least-squares algorithm to achieve the best fit between the observed diffraction data and the data calculated from the model. The quality of the final structure is assessed by the R-factor (agreement factor).

Table 2: Template for Crystallographic Data Summary

| Parameter | Expected Data Type |

|---|---|

| Chemical formula | C₁₀H₁₄O₂ |

| Formula weight | 166.22 |

| Crystal system | e.g., Monoclinic, Orthorhombic |

| Space group | e.g., P2₁/c, Pnma |

| a, b, c (Å) | Unit cell lengths |

| α, β, γ (°) | Unit cell angles |

| Volume (ų) | Unit cell volume |

| Z | Molecules per unit cell |

| Density (calculated) (g/cm³) | Calculated crystal density |

| R-factor (R1) | Final agreement factor |

| Goodness-of-fit (S) | Refinement quality indicator |

Anticipated Structural Features and Analysis

From the refined crystal structure, a wealth of information can be extracted to predict the material's behavior.

Supramolecular Assembly via Hydrogen Bonding

The two terminal hydroxyl groups are the key drivers of the supramolecular architecture. They are expected to form strong O-H···O hydrogen bonds, linking molecules into extended networks. The specific pattern, or "synthon," will define the crystal packing. Common synthons for diols include infinite chains or sheet-like structures.

Criteria for Topochemical Polymerization

For solid-state polymerization to occur, the diacetylene rods must be packed in a parallel fashion, satisfying specific geometric criteria first outlined by Wegner and later refined by Baughman.[1] The analysis of the crystal structure is crucial to determine if the compound is reactive.

Key Parameters to Analyze:

-

Stacking Distance (d): The repeat distance of the monomers along the stacking axis. This should be approximately 4.9 Å to match the repeat unit of the resulting polymer chain.[1]

-

Angle of Tilt (θ): The angle between the diacetylene rod axis and the stacking axis. This should be approximately 45°.

-

Interatomic Distance (r): The distance between the reactive carbon atoms (C4 and C1') of adjacent monomers. This must be less than 4.0 Å for the 1,4-addition reaction to occur.[1]

Table 3: Geometric Parameters for Polymerization Potential Analysis

| Parameter | Ideal Value | Measured from Structure | Reactive? |

|---|---|---|---|

| Stacking Distance (d) | ~4.9 Å | (Value from CIF) | (Yes/No) |

| Tilt Angle (θ) | ~45° | (Value from CIF) | (Yes/No) |

| Reactive Distance (r) | < 4.0 Å | (Value from CIF) | (Yes/No) |

Conclusion

This guide provides a robust, scientifically grounded workflow for the complete determination and analysis of the crystal structure of this compound. By following the detailed protocols for synthesis, crystallization, and single-crystal X-ray diffraction, researchers can obtain the critical data needed to understand its supramolecular architecture. The subsequent analysis of hydrogen bonding networks and topochemical parameters will directly inform the potential of this molecule as a monomer for creating advanced polydiacetylene materials. This structured approach, rooted in the principles of crystal engineering, provides a clear path from molecular design to functional material characterization.

References

-

Nallicheri, R. A., & Rubner, M. F. (1991). Investigations of the topochemical polymerization of a new surface-active diacetylene. Macromolecules, 24(3), 517-525. Available at: [Link]

-

Patel, G. N., & Duesler, E. N. (1979). Solid‐state polymerization of conjugated diacetylenes. Journal of Polymer Science: Polymer Physics Edition, 17(4), 677-688. Available at: [Link]

-

National Center for Biotechnology Information. PubChem Compound Summary for CID 2758019, this compound. Available at: [Link]

-

National Center for Biotechnology Information. PubChemLite for C10H14O2. Available at: [Link]

-

Royal Society of Chemistry. The crystal engineering of radiation-sensitive diacetylene cocrystals and salts. Chemical Science. Available at: [Link]

-

National Institutes of Health. Crystal structure of diacetylene unveiled by X-ray and neutron diffraction, Raman spectroscopy and periodic DFT. Available at: [Link]

-

ResearchGate. Synthesis of diacetylene diol and its possible use for high-dose dosimetry. Available at: [Link]

-

Royal Society of Chemistry. Hydrogen bond synthons affect the coordination geometry of d10-metal halide complexes. CrystEngComm. Available at: [Link]

-

National Institutes of Health. X-Ray Crystallography of Chemical Compounds. Available at: [Link]

Sources

- 1. This compound | 70283-74-8 | Benchchem [benchchem.com]

- 2. Selective Chirality-Driven Photopolymerization of Diacetylene Crystals - PMC [pmc.ncbi.nlm.nih.gov]

- 3. This compound | C10H14O2 | CID 2758019 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. Hydrogen bond synthons affect the coordination geometry of d10-metal halide complexes: synthetic methods, theoretical studies, and supramolecular architectures - CrystEngComm (RSC Publishing) [pubs.rsc.org]

- 5. researchgate.net [researchgate.net]

- 6. This compound, 97% | GFS Chemicals [gfschemicals.com]

- 7. X-Ray Crystallography of Chemical Compounds - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Thermal Stability and Decomposition of 4,6-Decadiyn-1,10-diol

Foreword: Proactive Thermal Hazard Assessment for a High-Energy Moiety

4,6-Decadiyn-1,10-diol is a linear C10 molecule featuring terminal hydroxyl groups and a centrally located, conjugated diacetylene (ene-yne) system.[1][2] This unique structure makes it a valuable monomer for the synthesis of polydiacetylenes (PDAs), a class of conjugated polymers known for their remarkable chromic properties and applications in sensing and smart materials.[3] However, the diacetylene core, a high-energy functional group, inherently confers a risk of rapid, exothermic decomposition or polymerization upon thermal stimulation.[4][5]

A thorough understanding of the thermal stability and decomposition behavior of this compound is therefore not merely an academic exercise but a critical prerequisite for its safe handling, storage, and processing. This guide provides a comprehensive framework for evaluating its thermal properties, synthesizing insights from the analysis of related diacetylene compounds and establishing robust experimental protocols. While specific, published thermal analysis data for this exact molecule is scarce, the principles and methodologies outlined herein provide a self-validating system for any researcher to characterize this or structurally similar compounds with high scientific integrity.

Core Physicochemical Properties and Hazard Profile

Before any thermal analysis, a baseline understanding of the material's properties and inherent hazards is essential.

Identity and Structure

-

IUPAC Name: deca-4,6-diyne-1,10-diol[1]

-

CAS Number: 70283-74-8[1]

-

Molecular Formula: C₁₀H₁₄O₂[1]

-

Molecular Weight: 166.22 g/mol [1]

Known Physical and Safety Data

The following data has been compiled from publicly available safety data sheets and chemical databases.

| Property | Value / Observation | Source(s) |

| Appearance | White to light-brown solid. | [6] |

| Melting Point | 45.5 °C | [7] |

| GHS Hazard Statements | H315: Causes skin irritation.H319: Causes serious eye irritation.H335: May cause respiratory irritation. | [1][8] |

| Storage Conditions | Requires refrigeration. Incompatible with acid anhydrides, acid chlorides, and reducing agents. | [9][10] |

| Decomposition Products | Hazardous decomposition products may include carbon monoxide (CO) and carbon dioxide (CO₂). | [10] |

The requirement for refrigeration is a key indicator of potential thermal instability, suggesting that even ambient temperatures could be sufficient to initiate slow decomposition or polymerization over time.[9][11]

Anticipated Thermal Behavior: A Mechanistic Perspective

The thermal signature of this compound will be dominated by its diacetylene core. Conjugated polyynes are known to undergo exothermic events upon heating, which can be attributed to solid-state polymerization or decomposition.[4][5] Differential Scanning Calorimetry (DSC) is an exceptionally sensitive technique for detecting such events.

Studies on similar alkyne-rich compounds have shown a strong correlation between the onset temperature of the exotherm in a DSC trace and the compound's intrinsic reactivity.[5][11] For this compound, we can anticipate a significant exotherm corresponding to the 1,4-addition reaction across the conjugated diyne system, leading to the formation of a highly cross-linked polydiacetylene network. This process is often radical-initiated and can be autocatalytic.[12]

The terminal hydroxyl groups are expected to be more stable but could participate in secondary reactions at higher temperatures, such as dehydration.

Experimental Workflow for Thermal Characterization

To comprehensively assess the thermal stability, a combination of Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC) is required. TGA quantifies mass loss as a function of temperature, indicating decomposition, while DSC measures the heat flow, identifying exothermic or endothermic transitions like melting and polymerization.[13][14]

dot graph TD { graph [rankdir="LR", splines=ortho, nodesep=0.4]; node [shape=box, style="rounded,filled", fontname="Arial", fontsize=10, margin="0.2,0.1"]; edge [fontname="Arial", fontsize=9];

} dot Caption: Experimental workflow for thermal analysis.

Protocol: Thermogravimetric Analysis (TGA)

Objective: To determine the onset temperature of decomposition (Td) and characterize mass loss events.

Causality: TGA provides the temperature at which the material begins to degrade into volatile components, which is a primary indicator of its thermal stability limit. The use of an inert atmosphere (nitrogen) is crucial to prevent oxidative side reactions, isolating the inherent thermal decomposition behavior.

Methodology:

-

Instrument Calibration: Ensure the TGA instrument is calibrated for mass and temperature according to manufacturer specifications.

-

Sample Preparation: Place 5-10 mg of this compound into a standard aluminum or ceramic TGA pan.

-

Atmosphere: Purge the furnace with high-purity nitrogen at a flow rate of 50-100 mL/min. This inert atmosphere prevents oxidative decomposition.

-

Temperature Program:

-

Equilibrate at 30°C for 5 minutes.

-

Ramp the temperature from 30°C to 500°C at a heating rate of 10 °C/min. A controlled heating rate is essential for reproducible results.[15]

-

-

Data Analysis: Record the mass loss as a function of temperature. Determine the onset decomposition temperature (Td), often defined as the temperature at which 5% mass loss occurs (Td,5%).[16] Note the temperatures of maximum decomposition rates from the derivative (DTG) curve.

Protocol: Differential Scanning Calorimetry (DSC)

Objective: To identify melting point (Tm), detect hazardous exothermic events, and quantify the energy released.

Causality: DSC is critical for detecting energy release that may not be associated with mass loss, such as polymerization. Hermetically sealed pans are used to contain any potential off-gassing and prevent volatilization before thermal events occur, ensuring the measured heat flow is accurate.[5][11]

Methodology:

-

Instrument Calibration: Calibrate the DSC for temperature and enthalpy using a certified standard, such as indium.

-

Sample Preparation: Accurately weigh 2-5 mg of this compound into a hermetically sealable aluminum pan. Crimp the lid to create a tight seal.

-

Reference: Use an empty, hermetically sealed aluminum pan as the reference.

-

Atmosphere: Maintain a nitrogen purge of 20-50 mL/min through the DSC cell.

-

Temperature Program:

-

Equilibrate at 25°C.

-

Ramp the temperature from 25°C to 350°C at a heating rate of 10 °C/min.

-

-

Data Analysis:

-

Identify the endotherm corresponding to the melting point.

-

Critically examine the trace for any exotherms. Record the onset temperature (Texo), peak temperature, and integrate the peak area to determine the enthalpy of the event (ΔH in J/g).

-

Interpreting the Data: A Predictive Summary

Based on the known chemistry of diacetylenes, a hypothetical but mechanistically sound data summary is presented below. Researchers performing these experiments should expect results within these general ranges.

| Parameter | Analytical Technique | Expected Observation | Significance |

| Tm (Melting Point) | DSC | ~45-50 °C (Endotherm) | Phase transition from solid to liquid. |

| Texo (Onset of Exotherm) | DSC | 90 - 150 °C | Critical Parameter. Onset of hazardous polymerization/decomposition.[5][11] |

| ΔHexo (Enthalpy) | DSC | > 500 J/g | Indicates a highly energetic process. High values suggest a significant runaway reaction hazard. |

| Td,5% (5% Mass Loss) | TGA | > 180 °C | Temperature at which significant volatile decomposition products are formed. |

Key Insight: A significant gap between the onset of the exotherm (Texo) in the DSC and the onset of mass loss (Td) in the TGA would strongly suggest that the initial thermal event is a polymerization reaction rather than immediate decomposition into volatile fragments.

Hypothetical Decomposition Pathway

The thermal decomposition of this compound is likely initiated by the thermally induced homolytic cleavage or diradical formation at the diacetylene core, which then propagates through a 1,4-addition polymerization mechanism. This creates a cross-linked, conjugated polymer network. At higher temperatures, fragmentation and elimination reactions involving the hydroxyl groups and alkyl chains would lead to mass loss.

dot graph TD { graph [splines=ortho, nodesep=0.4]; node [shape=box, style="rounded,filled", fontname="Arial", fontsize=10, margin="0.2,0.1"]; edge [fontname="Arial", fontsize=9];

} dot Caption: Proposed thermal decomposition pathway.

Conclusion and Recommendations for Safe Practice

This compound possesses significant potential as a monomer but must be treated with caution due to the energetic nature of its diacetylene core. The primary thermal hazard is not necessarily immediate decomposition to volatile products, but a rapid, exothermic polymerization that can lead to a runaway reaction, pressure buildup in closed systems, and subsequent decomposition at higher temperatures.

Key Recommendations:

-

Storage: Always store the material under refrigeration (2-8°C) as recommended.[9] For long-term storage, consider an inert atmosphere (e.g., argon or nitrogen) to prevent oxidative degradation.

-

Processing: Avoid heating the material above its melting point for extended periods. If heating is required for a reaction, it should be done with extreme care, under dilute conditions if possible, and with continuous monitoring of the temperature. The DSC onset temperature (Texo) should be considered the absolute upper limit for safe processing.

-

Scale-up: The thermal hazard of this material is highly dependent on scale. Heat dissipation becomes less efficient as batch size increases, raising the risk of a runaway reaction. A full calorimetric hazard assessment (e.g., using Accelerating Rate Calorimetry, ARC) is strongly advised before any scale-up operations.

By employing the rigorous analytical framework detailed in this guide, researchers can confidently characterize the thermal properties of this compound, enabling its innovative application while ensuring the highest standards of laboratory safety.

References

-

PubChem. This compound | C10H14O2. National Center for Biotechnology Information. [Link]

-

Wiley Online Library. Synthesis and characterization of bio-based polyesters derived from 1,10-decanediol. [Link]

-

ResearchGate. Thermal properties of diacetylene-containing polymer prepared from propargyl-terminated monomer with pyridine. [Link]

-

National Institutes of Health. Differential Scanning Calorimetry (DSC) as a Tool for Probing the Reactivity of Polyynes Relevant to Hexadehydro-Diels–Alder (HDDA) Cascades. [Link]

-

NINGBO INNO PHARMCHEM CO.,LTD. Enhancing Polymers with 1,10-Decanediol: Applications in Material Science. [Link]

-

ResearchGate. The synthetic route to 1,10-decanediol-based polyesters. [Link]

-

ACS Publications. Differential Scanning Calorimetry (DSC) as a Tool for Probing the Reactivity of Polyynes Relevant to Hexadehydro-Diels–Alder (HDDA) Cascades. [Link]

-

MDPI. Reactions of Surface-Confined Terminal Alkynes Mediated by Diverse Regulation Strategies. [Link]

-

Wikipedia. Differential scanning calorimetry. [Link]

-

Scilit. Thermal analysis of conjugated cooling configurations using phase change material and liquid cooling techniques for a battery module. [Link]

-

Chemistry LibreTexts. Differential Scanning Calorimetry. [Link]

-

PubChemLite. This compound (C10H14O2). [Link]

-

Wikipedia. 1,10-Decanediol. [Link]

-

ResearchGate. Thermal analysis of conjugated cooling configurations using phase change material and liquid cooling techniques for a battery module. [Link]

-

National Institutes of Health. Synthesis, Properties, and Metathesis Activity of Polyurethane Thermoplastics and Thermosets from a Renewable Polysesquiterpene Diol. [Link]

-

CORE. Synthesis of castor-oil based polyurethanes bearing alkene/alkyne groups and. [Link]

-

Oriental Journal of Chemistry. Activation Energy from Thermogravimetric Analysis of Certain Azopolyamides. [Link]

-

ResearchGate. Thermal analysis of conjugated cooling configurations using phase change material and liquid cooling techniques for a battery mo. [Link]

-

PubMed. Identification of dialkyl diacetylene diols with potent cancer chemopreventive activity. [Link]

-

ResearchGate. Synthesis and thermal properties of [n]-polyurethanes. [Link]

-

PubChem. 4,6-Decadiyne | C10H14. National Center for Biotechnology Information. [Link]

-

Polimery. Influence of synthesis conditions on molecular weight as well as mechanical and thermal properties of poly(hexamethylene 2,5-furanate). [Link]

-

ResearchGate. Thermal Reactions of Aromatic Diacetylenes: An Insight to Amorphous State Polymerization of Diacetylenes. [Link]

-

PubChem. 2-Butyne-1,4-diol | C4H6O2. National Center for Biotechnology Information. [Link]

-

ACS Publications. Design and Synthesis of α-Anomeric Diacetylene-Containing Glycosides as Photopolymerizable Molecular Gelators. [Link]

-

MDPI. Coupled and Simultaneous Thermal Analysis Techniques in the Study of Pharmaceuticals. [Link]

Sources

- 1. This compound | C10H14O2 | CID 2758019 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. PubChemLite - this compound (C10H14O2) [pubchemlite.lcsb.uni.lu]

- 3. This compound | 70283-74-8 | Benchchem [benchchem.com]

- 4. Differential scanning calorimetry (DSC) as a tool for probing the reactivity of polyynes relevant to hexadehydro-Diels-Alder (HDDA) cascades | Hoye Research Group [hoye.chem.umn.edu]

- 5. Differential Scanning Calorimetry (DSC) as a Tool for Probing the Reactivity of Polyynes Relevant to Hexadehydro-Diels–Alder (HDDA) Cascades - PMC [pmc.ncbi.nlm.nih.gov]

- 6. 2-Butyne-1,4-diol | C4H6O2 | CID 8066 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. This compound CAS#: 70283-74-8 [amp.chemicalbook.com]

- 8. sigmaaldrich.com [sigmaaldrich.com]

- 9. This compound, 97% | GFS Chemicals [gfschemicals.com]

- 10. fishersci.com [fishersci.com]

- 11. pubs.acs.org [pubs.acs.org]

- 12. researchgate.net [researchgate.net]

- 13. Differential scanning calorimetry - Wikipedia [en.wikipedia.org]

- 14. Coupled and Simultaneous Thermal Analysis Techniques in the Study of Pharmaceuticals - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Activation Energy from Thermogravimetric Analysis of Certain Azopolyamides – Material Science Research India [materialsciencejournal.org]

- 16. pdf.benchchem.com [pdf.benchchem.com]

A Technical Guide to Quantum Chemical Calculations for 4,6-Decadiyn-1,10-diol: A Computational Approach for Drug Development and Materials Science

Abstract

This technical guide provides a comprehensive framework for conducting quantum chemical calculations on 4,6-decadiyn-1,10-diol, a molecule of interest in drug development and materials science due to its conjugated polyyne structure and terminal hydroxyl groups.[1][2] As a Senior Application Scientist, this document is structured to provide not just a procedural outline but also the scientific rationale behind the selection of computational methods and parameters. We will delve into the expertise-driven choices necessary for obtaining accurate and reliable theoretical data. This guide is intended for researchers, scientists, and professionals in drug development seeking to leverage computational chemistry for molecular characterization and property prediction.

Introduction: The Significance of this compound and the Role of Quantum Chemistry

This compound is a linear molecule featuring a conjugated diacetylene (diyne) core flanked by flexible hydrocarbon chains and terminated with hydroxyl groups.[3][4] This unique structure imparts a combination of rigidity from the polyyne backbone and reactivity from the hydroxyl functionalities, making it a valuable building block in various chemical applications.[1][2] Polydiacetylenes, derived from diacetylene monomers, are known for their remarkable chromic properties, changing color in response to external stimuli such as temperature, pH, and mechanical stress.[5] This makes them highly suitable for applications in sensors, smart coatings, and biomedical devices.[5]

Quantum chemical calculations offer a powerful, non-experimental avenue to elucidate the electronic structure, molecular properties, and potential reactivity of this compound.[6][7] By employing these in silico techniques, researchers can predict a range of properties, including optimized molecular geometry, vibrational frequencies, frontier molecular orbital energies (HOMO-LUMO), and electrostatic potential maps. Such theoretical insights are invaluable for understanding the molecule's behavior at a fundamental level and for guiding the rational design of new drugs and materials.

This guide will provide a step-by-step protocol for performing these calculations, emphasizing the critical thinking and scientific justification required at each stage.

Theoretical Foundations: Selecting the Appropriate Computational Methodology

The accuracy of quantum chemical calculations is fundamentally dependent on the chosen theoretical method and basis set.[8] For a molecule like this compound, with its conjugated π-system, the choice of methodology is particularly critical.

Density Functional Theory (DFT): A Balance of Accuracy and Efficiency

Density Functional Theory (DFT) has emerged as the workhorse of computational chemistry for medium to large-sized organic molecules.[9][10] It offers a favorable balance between computational cost and accuracy, making it well-suited for the study of molecules like this compound.

For conjugated systems, the choice of the exchange-correlation functional within DFT is crucial. The B3LYP functional, a hybrid functional that incorporates a portion of exact Hartree-Fock exchange, has been shown to provide reasonable approximations for the frontier orbital energies of conjugated polymers.[9][10] Therefore, B3LYP is a recommended starting point for calculations on this compound.

Basis Set Selection: Describing the Molecular Orbitals

A basis set is a set of mathematical functions used to construct the molecular orbitals.[8] The choice of basis set directly impacts the accuracy of the calculation.[8] For organic molecules, Pople-style basis sets are widely used.[11][12]

A good starting point for this compound is the 6-31G(d,p) basis set. This is a split-valence basis set that provides a flexible description of the valence electrons, which are most important for chemical bonding and reactivity.[13] The addition of polarization functions, denoted by (d,p), allows for a more accurate description of the electron distribution in non-spherical environments, such as those around the triple bonds and oxygen atoms in our target molecule.[13] For more accurate energy calculations, a larger basis set like 6-311+G(d,p) can be employed. The "+" indicates the addition of diffuse functions, which are important for describing anions and molecules with lone pairs, such as the hydroxyl groups in this compound.

Experimental Protocols: A Step-by-Step Computational Workflow

The following protocol outlines the key steps for performing quantum chemical calculations on this compound using a computational chemistry software package like Gaussian.[14][15]

Molecular Structure Input

The first step is to construct the 3D structure of this compound. This can be done using a molecular building interface, such as GaussView, or by providing the Cartesian coordinates of each atom. The initial geometry does not need to be perfect, as the geometry optimization step will refine it.

Geometry Optimization

The goal of geometry optimization is to find the lowest energy arrangement of the atoms, which corresponds to the most stable conformation of the molecule.[14][16] This is a crucial step, as all subsequent property calculations should be performed on the optimized geometry.[15]

Protocol:

-

Method: B3LYP

-

Basis Set: 6-31G(d,p)

-

Keyword: Opt[14]

The optimization algorithm, such as the Berny algorithm, will iteratively adjust the atomic positions to minimize the forces on the atoms until a stationary point on the potential energy surface is reached.[14][16]

Frequency Analysis

A frequency calculation should always be performed after a successful geometry optimization.[15] This serves two primary purposes:

-

Verification of the Stationary Point: A true energy minimum will have all real (positive) vibrational frequencies.[17] The presence of one or more imaginary frequencies indicates that the optimized structure is a transition state or a saddle point, not a stable minimum.[17] If an imaginary frequency is found, the geometry should be perturbed along the direction of this vibrational mode and re-optimized.[17]

-

Calculation of Thermochemical Properties: The frequency calculation provides zero-point vibrational energy (ZPVE), thermal energy, enthalpy, and Gibbs free energy. It also predicts the infrared (IR) and Raman spectra of the molecule.

Protocol:

-

Method: B3LYP

-

Basis Set: 6-31G(d,p)

-

Keyword: Freq[15]

Calculation of Molecular Properties

Once the optimized geometry is confirmed to be a true minimum, various molecular properties can be calculated. These calculations are typically performed as single-point energy calculations on the optimized structure, often with a larger basis set for improved accuracy.

Protocol:

-

Method: B3LYP

-

Basis Set: 6-311+G(d,p)

-

Keywords: Pop=Full (for detailed population analysis), IOp(6/33=2) (to print all molecular orbitals)

Key Properties to Analyze:

-

Frontier Molecular Orbitals (HOMO and LUMO): The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are crucial for understanding a molecule's electronic properties and reactivity. The HOMO-LUMO energy gap is an indicator of the molecule's chemical stability and its ability to participate in electronic transitions.

-

Molecular Electrostatic Potential (MEP): The MEP map provides a visual representation of the charge distribution in a molecule. It helps to identify electron-rich (nucleophilic) and electron-poor (electrophilic) regions, which is valuable for predicting sites of chemical reactivity.

-

Vibrational Spectra: The calculated IR and Raman spectra can be compared with experimental data to validate the accuracy of the computational model.

Data Presentation and Visualization

Clear and concise presentation of computational data is essential for interpretation and communication.

Tabulated Data

Quantitative data should be summarized in tables for easy comparison.

Table 1: Calculated Energies and Dipole Moment of this compound

| Property | B3LYP/6-31G(d,p) | B3LYP/6-311+G(d,p) |

| Electronic Energy (Hartree) | Value | Value |

| Zero-Point Energy (Hartree) | Value | |

| Enthalpy (Hartree) | Value | |

| Gibbs Free Energy (Hartree) | Value | |

| Dipole Moment (Debye) | Value | Value |

Table 2: Frontier Molecular Orbital Energies of this compound (at B3LYP/6-311+G(d,p))

| Orbital | Energy (eV) |

| HOMO | Value |

| LUMO | Value |

| HOMO-LUMO Gap | Value |

Visualizations

Visual representations are critical for understanding complex molecular properties.

Diagram 1: Computational Workflow for this compound

Caption: A 2D representation of the molecular structure of this compound.

Conclusion and Future Directions

This technical guide has provided a detailed and scientifically grounded protocol for performing quantum chemical calculations on this compound. By following these steps, researchers can obtain valuable insights into the electronic and structural properties of this molecule, which can inform its application in drug development and materials science. The theoretical data generated can be used to predict reactivity, understand spectroscopic properties, and guide the synthesis of novel derivatives with tailored functionalities.

Future computational studies could explore the reaction mechanisms of this molecule, such as its polymerization, or investigate its interactions with biological targets. [18][19][20]Such studies would further enhance our understanding of this compound and expand its potential applications.

References

- Theoretical Investigation on the Topochemical Polymerization of Diacetylenes. (n.d.). J.M.S.-PURE APPL. CHEM.

- Conjugated Polymers: Evaluating DFT Methods for More Accurate Orbital Energy Modeling. (2016). American Chemical Society.

- Conjugated Polymers: Evaluating DFT Methods for More Accurate Orbital Energy Modeling. (2016). American Chemical Society.

- Theoretical Investigation on the Topochemical Polymerization of Diacetylenes. (1992). J.M.S.-PURE APPL. CHEM.

- Basis set and methods for organic molecules. (2024). ResearchGate.

- Structural aspects of the topochemical polymerization of diacetylenes. (n.d.). SpringerLink.

- Topochemical Polymerization of Novel Diacetylenes; Synthesis and Characterization of Soluble Polydiacetylenes. (2025). Stony Brook University.

- How to eliminate negative/imaginary frequency in Gaussian during geometry optimization. (2023). YouTube.

- Selective Chirality-Driven Photopolymerization of Diacetylene Crystals. (n.d.). PMC - NIH.

- This compound | C10H14O2 | CID 2758019. (n.d.). PubChem.

- Opt | Gaussian.com. (n.d.). Gaussian.com.

- Freq - Gaussian.com. (2020). Gaussian.com.

- DFT Studies on the Reaction Mechanism of 1,3-Conjugated Dienes Isomerization Catalyzed by Ruthenium Hydride. (n.d.). ACS Publications.

- Choosing the Right Basis Set. (2012). ChemistryViews.

- Which Basis Set and Functional to use when? (2023). Reddit.

- Geometry Optimization - Basic Considerations. (n.d.). University of Zurich.

- DFT calculations on conjugated organic molecules based on thienothiophene for electronic applications. (2022). ResearchGate.

- Basis Set Selection for Molecular Calculations. (n.d.). Ju Li Group.

- This compound (C10H14O2). (n.d.). PubChemLite.

- Density functional calculations of extended, periodic systems using Coulomb corrected molecular fractionation with conjugated caps method (CC-MFCC). (n.d.). RSC Publishing.

- This compound. (n.d.). BLD Pharm.

- This compound | 70283-78-8. (2025). ChemicalBook.

- Gaussian Output file analysis. (2023). YouTube.

- Basis Sets Used in Molecular Orbital Calculations. (n.d.). University of Zurich.

- This compound, 97%. (n.d.). GFS Chemicals.

- Polyyne. (n.d.). Wikipedia.

- Structures and stabilities of diacetylene-expanded polyhedranes by quantum mechanics and molecular mechanics. (2005). PubMed.

- Masked alkynes for synthesis of threaded carbon chains. (2023). chem.ox.ac.uk.

- Alkynes. (n.d.). EBSCO.

- Oligoynes and polyynes. (2025). ResearchGate.

- Synthesis of conjugated linear and cyclic polyynes by alkyne metathesis. (n.d.). ChemRxiv.

- Quantum chemical calculations for reaction prediction in the development of synthetic methodologies. (n.d.). PMC - PubMed Central.

- Quantum chemical calculations for reaction prediction in the development of synthetic methodologies. (n.d.). RSC Publishing.

- This compound CAS#: 70283-78-8. (n.d.). ChemicalBook.

- This compound | 70283-78-8. (n.d.). Benchchem.

- 1,10-Decanediol. (n.d.). Wikipedia.

- Quantum Calculations on a New CCSD(T) Machine-Learned Potential Energy Surface Reveal the Leaky Nature of Gas-Phase Trans and Gauche Ethanol Conformers. (2022). AIR Unimi.

- Evaluation of quantum chemistry calculation methods for conformational analysis of organic molecules using A-value estimation as a benchmark. (2023). Journal of Computer-Aided Molecular Design.

- 1,10-Decanediol | C10H22O2 | CID 37153. (n.d.). PubChem.

Sources

- 1. Polyyne - Wikipedia [en.wikipedia.org]

- 2. Alkynes | Research Starters | EBSCO Research [ebsco.com]

- 3. This compound | C10H14O2 | CID 2758019 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. PubChemLite - this compound (C10H14O2) [pubchemlite.lcsb.uni.lu]

- 5. benchchem.com [benchchem.com]

- 6. Quantum chemical calculations for reaction prediction in the development of synthetic methodologies - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Quantum chemical calculations for reaction prediction in the development of synthetic methodologies - Chemical Science (RSC Publishing) [pubs.rsc.org]

- 8. chemistryviews.org [chemistryviews.org]

- 9. pubs.acs.org [pubs.acs.org]

- 10. acs.figshare.com [acs.figshare.com]

- 11. researchgate.net [researchgate.net]

- 12. reddit.com [reddit.com]

- 13. schulz.chemie.uni-rostock.de [schulz.chemie.uni-rostock.de]

- 14. gaussian.com [gaussian.com]

- 15. gaussian.com [gaussian.com]

- 16. basic considerations in geometry optimization [cup.uni-muenchen.de]

- 17. m.youtube.com [m.youtube.com]

- 18. tandfonline.com [tandfonline.com]

- 19. tandfonline.com [tandfonline.com]

- 20. commons.library.stonybrook.edu [commons.library.stonybrook.edu]

Reactivity profile of the alkyne groups in 4,6-Decadiyn-1,10-diol

An In-depth Technical Guide to the Reactivity Profile of 4,6-Decadiyn-1,10-diol

Abstract

This compound is a symmetrical diacetylene monomer that serves as a foundational building block in the fields of materials science and supramolecular chemistry. Its rigid, conjugated diyne core, flanked by functionalizable hydroxyl groups, imparts a unique and versatile reactivity profile. This guide provides a comprehensive exploration of the principal reaction pathways available to this molecule, with a focus on the causality behind experimental choices and the practical application of these transformations. We will delve into its hallmark topochemical polymerization, which yields chromatically responsive polydiacetylenes (PDAs), as well as cycloaddition reactions and the synthetic strategies, such as oxidative couplings, used to construct the core diyne unit. This document is intended to serve as a technical resource, bridging fundamental principles with field-proven methodologies for professionals engaged in advanced materials and drug development.

Molecular Architecture and Electronic Signature

This compound possesses a deceptively simple structure: a ten-carbon backbone featuring a conjugated 1,3-diyne system (C≡C-C≡C) at the 4- and 6-positions, with primary alcohol functionalities at both termini.[1][2][3] This arrangement creates a molecule with distinct reactive zones:

-

The Diyne Core: The conjugated triple bonds form a π-electron system that is electron-rich and highly polarizable. This core is the site of polymerization and cycloaddition reactions. The internal nature of the alkynes means they do not possess the acidic proton characteristic of terminal alkynes, fundamentally differentiating their reactivity from precursors like pent-4-yn-1-ol.

-

The Terminal Hydroxyl Groups: These -OH groups provide sites for conventional alcohol chemistry (e.g., esterification, etherification). More importantly, they are critical for directing the supramolecular self-assembly of the monomers in the solid state through hydrogen bonding, a prerequisite for successful topochemical polymerization.

The interplay between the rigid, reactive core and the functionalizable, assembly-directing termini is the source of this compound's utility.

Topochemical Polymerization: From Crystal to Chromatic Polymer

The most significant reaction of this compound is its ability to undergo 1,4-topochemical polymerization in the solid state.[4] This is not a conventional solution-phase reaction but a crystal-to-crystal transformation governed by the precise packing of monomers.[5]

Mechanism and Requirements: The polymerization is initiated by external energy, typically UV (254 nm) or γ-irradiation, and proceeds via a 1,4-addition mechanism across adjacent diyne monomers.[6] For this to occur, the monomer crystals must adopt a specific packing arrangement where the distance between adjacent reacting carbons (C1 of one monomer and C4 of its neighbor) is approximately 3.5 Å and the tilt angle of the monomer relative to the stacking axis is about 45°.[4][6] This precise geometry ensures the formation of a highly conjugated polymer backbone of alternating ene-yne linkages without significant diffusion or disruption of the crystal lattice.[5]

Chromatic Properties: The resulting polydiacetylene (PDA) polymer is intensely colored due to its extensive π-conjugated backbone. Initially, it typically appears blue, corresponding to a planar, low-energy conformation.[4] Upon exposure to external stimuli—such as heat (thermochromism), mechanical stress (mechanochromism), or the binding of a ligand—the side chains are perturbed.[6][7] This introduces strain that twists the polymer backbone, reducing the effective conjugation length and causing a dramatic color change to red.[4] This blue-to-red transition is the basis for the widespread use of PDAs in sensing applications, from food safety monitoring to medical diagnostics.[8][9][10]

Experimental Protocol: Topochemical Polymerization

-

Monomer Preparation: Dissolve this compound in a suitable solvent (e.g., ethanol or THF) to create a saturated solution.

-

Crystal Formation: Allow the solvent to evaporate slowly at room temperature in a shallow dish or on a glass slide. This promotes the formation of a thin film of well-ordered microcrystals. Proper crystal formation is paramount for successful polymerization.

-

Initiation: Place the crystalline film under a short-wave UV lamp (254 nm) in a controlled environment.

-

Polymerization: Irradiate the film for a predetermined time (typically 1-5 minutes). The colorless or white monomer crystals will develop a deep blue color as polymerization proceeds.

-

Characterization: The resulting blue PDA film can be characterized using UV-Vis spectroscopy, which will show a characteristic absorption maximum around 620-650 nm.

-